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molecular formula C13H19NO B030785 rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol CAS No. 78950-82-0

rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol

Cat. No. B030785
M. Wt: 205.3 g/mol
InChI Key: VCYPZWCFSAHTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372920B1

Procedure details

13.1 kg (63.9 mol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin, 51.6 kg (182 mol) 2-(2-thienyl)ethanol toluenesulfonate, and 4.1 kg (38.6 mol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material) were mixed in a reactor under a nitrogen atmosphere using xylenes (150 kg) as a solvent with vigorous agitation and heated to a temperature of 120° C. to 125° C. for a period of 32 hours. HPLC analysis of the reaction mixture showed less than 2% of the starting material remaining, and the reaction was halted. The product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, was isolated in the usual manner well known to those skilled in the art without chromatographic purification to yield product that was converted to its hydrochloride salt form, with a yield of 13.2 kg (59%).
Quantity
13.1 kg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
51.6 kg
Type
reactant
Reaction Step One
Quantity
4.1 kg
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
150 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH:6]([NH:12][CH2:13][CH2:14][CH3:15])[CH2:7]2.C1(C)C(S(O[CH2:26][CH2:27][C:28]2[S:29][CH:30]=[CH:31][CH:32]=2)(=O)=O)=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>>[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH:6]([N:12]([CH2:13][CH2:14][CH3:15])[CH2:26][CH2:27][C:28]1[S:29][CH:30]=[CH:31][CH:32]=1)[CH2:7]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
13.1 kg
Type
reactant
Smiles
OC1=C2CCC(CC2=CC=C1)NCCC
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
51.6 kg
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OCCC=1SC=CC1)C
Name
Quantity
4.1 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
xylenes
Quantity
150 kg
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to a temperature of 120° C. to 125° C. for a period of 32 hours
Duration
32 h

Outcomes

Product
Name
Type
product
Smiles
OC1=C2CCC(CC2=CC=C1)N(CCC=1SC=CC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06372920B1

Procedure details

13.1 kg (63.9 mol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin, 51.6 kg (182 mol) 2-(2-thienyl)ethanol toluenesulfonate, and 4.1 kg (38.6 mol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material) were mixed in a reactor under a nitrogen atmosphere using xylenes (150 kg) as a solvent with vigorous agitation and heated to a temperature of 120° C. to 125° C. for a period of 32 hours. HPLC analysis of the reaction mixture showed less than 2% of the starting material remaining, and the reaction was halted. The product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, was isolated in the usual manner well known to those skilled in the art without chromatographic purification to yield product that was converted to its hydrochloride salt form, with a yield of 13.2 kg (59%).
Quantity
13.1 kg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
51.6 kg
Type
reactant
Reaction Step One
Quantity
4.1 kg
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
150 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH:6]([NH:12][CH2:13][CH2:14][CH3:15])[CH2:7]2.C1(C)C(S(O[CH2:26][CH2:27][C:28]2[S:29][CH:30]=[CH:31][CH:32]=2)(=O)=O)=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>>[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH:6]([N:12]([CH2:13][CH2:14][CH3:15])[CH2:26][CH2:27][C:28]1[S:29][CH:30]=[CH:31][CH:32]=1)[CH2:7]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
13.1 kg
Type
reactant
Smiles
OC1=C2CCC(CC2=CC=C1)NCCC
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
51.6 kg
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OCCC=1SC=CC1)C
Name
Quantity
4.1 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
xylenes
Quantity
150 kg
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to a temperature of 120° C. to 125° C. for a period of 32 hours
Duration
32 h

Outcomes

Product
Name
Type
product
Smiles
OC1=C2CCC(CC2=CC=C1)N(CCC=1SC=CC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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